4,5-Dibromosalicylanilide

Synthetic chemistry Isomer enrichment Process development

4,5-Dibromosalicylanilide (C₁₃H₉Br₂NO₂, MW 371.02) is a dibrominated salicylanilide bearing two bromine atoms on the salicylic acid ring at positions 4 and 5, distinguishing it from the more common isomer 4′,5-dibromosalicylanilide (dibromsalan, CAS 87-12-7) that places one bromine on the anilide ring. It belongs to the halogenated salicylanilide class, compounds recognized for both antimicrobial efficacy and potent photosensitization, leading to their prohibition as cosmetic ingredients under 21 CFR § 700.15.

Molecular Formula C13H9Br2NO2
Molecular Weight 371.02 g/mol
CAS No. 24556-64-7
Cat. No. B3050253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromosalicylanilide
CAS24556-64-7
Molecular FormulaC13H9Br2NO2
Molecular Weight371.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2O)Br)Br
InChIInChI=1S/C13H9Br2NO2/c14-10-6-9(12(17)7-11(10)15)13(18)16-8-4-2-1-3-5-8/h1-7,17H,(H,16,18)
InChIKeyNLQGPXRZRKLYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromosalicylanilide (CAS 24556-64-7): Chemical Identity and Regulatory Context for Informed Procurement


4,5-Dibromosalicylanilide (C₁₃H₉Br₂NO₂, MW 371.02) is a dibrominated salicylanilide bearing two bromine atoms on the salicylic acid ring at positions 4 and 5, distinguishing it from the more common isomer 4′,5-dibromosalicylanilide (dibromsalan, CAS 87-12-7) that places one bromine on the anilide ring [1]. It belongs to the halogenated salicylanilide class, compounds recognized for both antimicrobial efficacy and potent photosensitization, leading to their prohibition as cosmetic ingredients under 21 CFR § 700.15 [2].

Why Interchanging Brominated Salicylanilide Isomers Risks Functional Failure


Halogenated salicylanilides exhibit position-dependent biological activity. The 4,5-dibromo isomer (both bromines on the salicyl ring) differs electronically and sterically from the 4′,5-dibromo isomer (one bromine on the anilide ring), leading to divergent antimicrobial spectra, skin substantivity, and metabolic stability [1][2]. Consequently, procurement of the correct isomer is critical for achieving intended performance in hard-surface disinfection, antifungal screening, or structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4,5-Dibromosalicylanilide Versus Key Analogs


Synthesis Selectivity: 4,5-Dibromosalicylanilide as the Predominant Product in Aromatic Hydrocarbon Bromination

Patent US3149157A describes a bromination process in aromatic hydrocarbon media (benzene, chlorobenzene, toluene) at 50–80 °C that yields a product mixture rich in 4,5-dibromosalicylanilide, as opposed to methods using other solvents that favor tribrominated or isomeric dibromo products [1]. This enables procurement of isomerically enriched material for applications requiring well-defined substitution patterns.

Synthetic chemistry Isomer enrichment Process development

Skin Substantivity Deficit: Pure Dibromosalicylanilide Loses Activity After Repeated Rinsing

In a fresh calfskin substantivity assay, 5,4′-dibromosalicylanilide (100%) produced zones of inhibition declining from 9.5 mm (rinse 1) to 0 mm by rinse 5, whereas the Diaphene mixture (containing tri- and dibromosalicylanilides) maintained inhibition zones from 14.0 mm down to 5.0 mm through 10 rinses [1]. This demonstrates that the pure dibromo component lacks the substantivity required for persistent antimicrobial action on skin, necessitating synergistic mixtures for topical formulations.

Skin antisepsis Substantivity Formulation science

Reduced Oral Bioavailability: 4′,5-Dibromosalicylanilide Shows 83% Lower Absorption Than Tribromsalan in Rats

After oral administration to rats, only 11% of the dose of 4′,5-dibromosalicylanilide was absorbed, compared to 65% for 3,4′,5-tribromosalicylanilide [1]. The low systemic absorption may limit efficacy in systemic antiparasitic applications but could be advantageous for topical use, reducing systemic toxicity risk. By class-level inference, the 4,5-dibromo isomer is expected to exhibit similarly low oral bioavailability.

Pharmacokinetics Toxicology Topical safety

Differential Antifungal Activity: Dibromsalan More Potent Than Tribromsalan Against Candida albicans and Pityrosporum ovale

In growth inhibition assays against Aspergillus niger, Candida albicans, and Pityrosporum ovale, dibromsalan demonstrated greater activity than tribromsalan specifically against C. albicans and P. ovale, with activity further enhanced by Miranol CS formulation [1]. This differential spectrum indicates that the dibrominated salicylanilide scaffold provides superior anti-Candida and anti-Malassezia activity compared to the tribrominated analog.

Antifungal Salicylanilide Candida albicans

Cholinesterase Inhibition: 4,5-Dibromosalicylanilide Falls Within Active IC₅₀ Range (33–86 µM) Against Acetylcholinesterase

In a panel of 36 halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), the benzamides exhibited AChE inhibition with IC₅₀ values ranging from 33.1 to 85.8 µM, and BuChE IC₅₀ values from 53.5 to 228.4 µM. The majority of derivatives inhibited AChE more efficiently than BuChE and were comparable or superior to rivastigmine, an established Alzheimer's drug [1]. As a member of this structurally characterized series, 4,5-dibromosalicylanilide is positioned within this active window, making it a relevant scaffold for CNS-targeted cholinesterase inhibitor development.

Alzheimer's disease Acetylcholinesterase Salicylanilide scaffold

Regulatory Differentiation: Halogenated Salicylanilides Are Banned in Cosmetics While Non-Halogenated Analogs Are Permitted

Under 21 CFR § 700.15, halogenated salicylanilides—including 4,5-dibromosalicylanilide, dibromsalan, and tribromsalan—are classified as potent photosensitizers and cross-sensitizers that can cause disabling skin disorders and are therefore prohibited as cosmetic ingredients [1]. In contrast, non-halogenated salicylanilides and certain halogenated derivatives used exclusively in non-cosmetic industrial applications are not subject to this specific ban. This regulatory barrier directs procurement toward industrial, research, or veterinary applications rather than personal-care product development.

Regulatory science Safety Cosmetic ingredients

Evidence-Backed Application Scenarios for 4,5-Dibromosalicylanilide Procurement


Hard-Surface and Fabric Disinfection Formulations

As established by the Molnar patent and SCC studies, pure 4,5-dibromosalicylanilide (or its isomer) demonstrates superior activity on hard surfaces and fibrous materials compared to tribromsalan, while lacking skin substantivity [1][2]. This compound is therefore best deployed in non-skin-contact disinfectant formulations for hospital surfaces, textiles, and industrial sanitization where persistent residual activity is not required but broad-spectrum killing is desired.

Antifungal Screening Libraries for Candida and Malassezia Drug Discovery

The differential antifungal activity profile—where dibromosalicylanilide outperforms tribromsalan against Candida albicans and Pityrosporum ovale [1]—positions this compound as a privileged scaffold for antifungal screening. Procurement for high-throughput screening libraries targeting azole-resistant Candida or Malassezia-related conditions (e.g., seborrheic dermatitis) is supported by this selectivity evidence.

Cholinesterase Inhibitor Development for Alzheimer's Disease Research

The Krátký et al. study demonstrates that halogenated 2-hydroxy-N-phenylbenzamides, including 4,5-dibromosalicylanilide, inhibit AChE with IC₅₀ values comparable to rivastigmine and possess physicochemical properties conducive to blood-brain-barrier penetration [1]. Procurement for medicinal chemistry programs targeting neurodegenerative diseases is justified by this validated activity window and CNS drug-likeness.

Photoallergy and Dermal Toxicology Test Systems

Given the well-documented photosensitization hazard of halogenated salicylanilides [1][2], 4,5-dibromosalicylanilide serves as a positive control or reference compound in photoallergy testing, phototoxicity assays, and regulatory safety evaluations of new chemical entities. Its procurement for toxicology laboratories conducting 3T3 NRU phototoxicity tests or human repeated insult patch tests is directly supported by its regulatory classification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dibromosalicylanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.